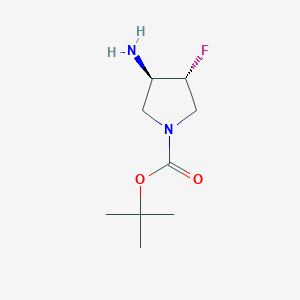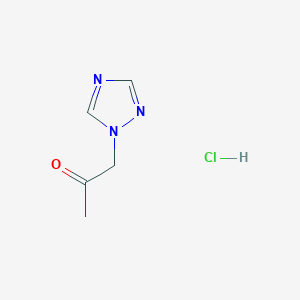
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride
Vue d'ensemble
Description
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. MK-801 has been widely used in scientific research to investigate the function and regulation of the NMDA receptor, as well as its involvement in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
Fluorine-containing functionalities are crucial in pharmaceuticals, agrochemicals, and materials due to their unique impact on molecular properties. The development of fluoroalkylation methods, including those involving (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride, in aqueous or water-compatible conditions highlights a move towards greener chemistry. These methods facilitate the incorporation of fluorinated groups into target molecules efficiently and environmentally friendly, with water serving as a solvent or reactant. Catalytic systems and novel reagents have been key to these advancements, opening new avenues for synthesizing fluorinated compounds under benign conditions (Song, Han, Zhao, & Zhang, 2018).
Synthetic Methodologies and Biological Activity of Fluoroquinolones
The synthesis and biological properties of fluoroquinolones, a class of potent antibacterial agents, have seen significant advancements. These compounds, including derivatives of this compound, demonstrate broad-spectrum activity against various bacterial organisms. The synthetic methodologies developed for fluoroquinolones, highlighting the importance of fluorine atoms in their structure, contribute to their efficacy as antibiotics. This underscores the role of fluorinated compounds in enhancing drug properties and expanding therapeutic options (da Silva, de Almeida, de Souza, & Couri, 2003).
Environmental Persistence and Toxicity of Fluorinated Compounds
The environmental fate, behavior, and ecotoxicological effects of fluorinated compounds, including those related to this compound, have been a concern due to their persistence and potential toxic effects on non-target organisms. Studies suggest the need for further research on the environmental impact of such compounds, especially considering their increasing use and potential for bioaccumulation. This highlights the importance of understanding and mitigating the environmental risks associated with fluorinated chemicals (Islam et al., 2017).
Propriétés
IUPAC Name |
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-6-1-2-9(13)8(3-6)10-4-7(12)5-14-10;/h1-3,7,10,14H,4-5H2;1H/t7-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZXSVOSVNFRDN-XQRIHRDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=C(C=CC(=C2)F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C2=C(C=CC(=C2)F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443538-52-0 | |
| Record name | Pyrrolidine, 2-(2,5-difluorophenyl)-4-fluoro-, hydrochloride (1:1), (2R,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443538-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B3103501.png)


![tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3103518.png)
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)




